3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride

CAS No.: 2059941-71-6

Cat. No.: VC2901016

Molecular Formula: C9H17ClN2

Molecular Weight: 188.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059941-71-6 |

|---|---|

| Molecular Formula | C9H17ClN2 |

| Molecular Weight | 188.7 g/mol |

| IUPAC Name | 3-methyl-1-(methylamino)cyclohexane-1-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C9H16N2.ClH/c1-8-4-3-5-9(6-8,7-10)11-2;/h8,11H,3-6H2,1-2H3;1H |

| Standard InChI Key | WUFBPYPMGNELER-UHFFFAOYSA-N |

| SMILES | CC1CCCC(C1)(C#N)NC.Cl |

| Canonical SMILES | CC1CCCC(C1)(C#N)NC.Cl |

Introduction

Chemical Structure and Properties

Basic Information

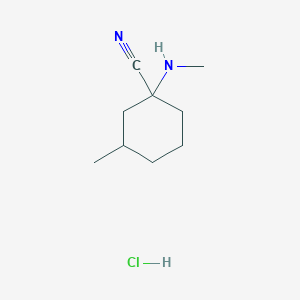

3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride has the molecular formula C9H17ClN2, representing the hydrochloride salt of the parent compound (C9H16N2). The compound features a cyclohexane ring with specific functional group attachments that contribute to its chemical behavior and potential biological activity .

Table 1: Basic Chemical Information

Structural Characteristics

The compound's structure consists of a cyclohexane ring with three key substituents: a methyl group at position 3, a methylamino group at position 1, and a carbonitrile functional group also at position 1. In the hydrochloride salt form, the nitrogen of the methylamino group is protonated, with a chloride counterion balancing the positive charge .

Table 2: Structural Identifiers

Physical and Chemical Properties

The physical and chemical properties of 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride are influenced by its functional groups and salt form. The hydrochloride salt significantly enhances water solubility compared to the free base, which is an essential property for pharmaceutical applications.

Table 3: Computed Properties (Based on Parent Compound)

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 1.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 152.131348519 Da (parent) | |

| Water Solubility | Enhanced (as HCl salt) |

Synthesis and Preparation Methods

Analytical Characterization

Several analytical techniques are essential for monitoring reaction progress and confirming the structure and purity of the final product:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

High-Performance Liquid Chromatography (HPLC) for purity analysis

-

Mass Spectrometry for molecular weight verification

-

Infrared Spectroscopy for functional group identification

-

Elemental Analysis for composition verification

Table 4: Key Analytical Parameters for Quality Control

| Analytical Method | Key Parameters | Purpose |

|---|---|---|

| NMR Spectroscopy | Chemical shifts, coupling patterns | Structural confirmation |

| HPLC | Retention time, peak area | Purity determination |

| Mass Spectrometry | m/z value (expected: 188.7) | Molecular weight verification |

| IR Spectroscopy | C≡N stretch (~2200 cm⁻¹), N-H bands | Functional group verification |

| Elemental Analysis | C, H, N, Cl percentages | Composition verification |

Biological Activity and Applications

Applications in Research and Development

3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride has several scientific applications, primarily in the field of medicinal chemistry:

-

As a precursor or intermediate in the synthesis of more complex pharmaceutical compounds

-

In structure-activity relationship studies to understand the influence of structural modifications on biological activity

-

As a potential building block for developing novel therapeutic agents

-

In comparative studies with structural analogues to identify optimal structural features for specific biological activities

Table 5: Potential Research Applications

| Application Area | Potential Use | Relevant Features |

|---|---|---|

| Medicinal Chemistry | Synthetic intermediate | Functional group reactivity |

| Pharmaceutical Research | Lead compound development | Structural scaffold |

| Structure-Activity Studies | Comparative analysis | Defined stereochemistry |

| Biological Assays | Target interaction studies | Functional group interactions |

| Agrochemical Development | Active ingredient research | Chemical stability profile |

Related Compounds and Structural Analogues

Several structurally related compounds share similarities with 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride, offering insights into structure-activity relationships and alternative chemical properties:

Positional Isomers

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride is a positional isomer with the methyl group at position 4 instead of position 3. This structural difference may lead to altered biological activity profiles and physical properties .

Table 6: Comparison with 4-Methyl Positional Isomer

Other Structural Analogues

Several other compounds share structural similarities but differ in key functional groups:

-

3-Methylcyclohexane-1-carbonitrile: Lacks the methylamino group present in the title compound, resulting in different physical properties and potential applications .

-

(1R,3R)-3-aminocyclohexane-1-carbonitrile hydrochloride: Contains a primary amine instead of a methylamino group, with defined stereochemistry that may influence its biological activity .

-

3-(Methylamino)cyclohexan-1-one hydrochloride: Features a ketone group instead of a nitrile, altering its reactivity profile and potential biological targets .

Table 7: Comparison with Other Structural Analogues

Current Research Status and Future Directions

The current research landscape for 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride suggests ongoing interest in several areas:

-

Medicinal Chemistry Applications: Investigation of the compound's potential as a building block for pharmaceutical development, leveraging its functional groups for further derivatization.

-

Structure-Activity Relationship Studies: Comparative analysis with structural analogues to understand how structural modifications affect biological activity and physical properties .

-

Synthetic Methodology Development: Refinement of synthetic approaches to improve yield, purity, and scalability of production.

-

Biological Target Identification: Research to elucidate specific biological targets and mechanisms of action, potentially leading to novel therapeutic applications.

The future research directions may include expanded investigation into specific therapeutic areas, development of derivative compounds with enhanced properties, and optimization of synthetic routes for commercial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume